

Expressing and Purifying the Recombinant Swi5-Sfr1 Complex: Application Notes and Protocols

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Abstract

The Swi5-Sfr1 protein complex is a crucial mediator in the homologous recombination pathway, a vital process for maintaining genome integrity. Its role in activating recombinases like Rad51 makes it a significant target for research in cancer biology and genetics.[1][2] This document provides detailed application notes and protocols for the successful expression and purification of the recombinant Swi5-Sfr1 complex, primarily utilizing an Escherichia coli expression system. The protocols outlined below describe a robust multi-step chromatographic purification strategy to obtain a high-purity, stoichiometric Swi5-Sfr1 heterodimer suitable for structural and functional studies.

Introduction

Homologous recombination (HR) is a high-fidelity DNA repair pathway essential for correcting double-strand breaks and ensuring genomic stability. The Swi5-Sfr1 complex has been identified as a key accessory factor in this process, stimulating the DNA strand exchange activity of the Rad51 recombinase.[1][2][3] Understanding the biochemical and structural properties of the Swi5-Sfr1 complex is paramount for elucidating the molecular mechanisms of HR. This, in turn, can inform the development of novel therapeutic strategies targeting DNA repair pathways in various diseases.



The following protocols provide a comprehensive guide for the expression of recombinant Swi5 and Sfr1 proteins in E. coli and their subsequent purification to yield a stable and active heterodimeric complex.

Data Presentation

Table 1: Summary of Protein Expression and Purification

Parameters

Parameter	Swi5	Sfr1 (N- terminally Truncated)	Swi5-Sfr1 Complex	Reference
Expression Host	E. coli BL21 (DE3) Codon Plus RIL	E. coli BL21 (DE3) Codon Plus RIL	Co-expressed in E. coli	
Expression Vector	pET11a	pET-based vector with His- tag	Co-expression vector	[4][5]
Induction	IPTG	IPTG	IPTG	
Initial Lysis	Sonication	Sonication	Sonication	[6]
Affinity Tag	None	N-terminal (His)6-tag	N-terminal (His)6-tag on Sfr1	[5]
Final Concentration	-	-	15 mg/ml	[4]
Stoichiometry	-	-	1:1 heterodimer	[2]
Molecular Mass (kDa)	9.7 (monomer), 37 (tetramer)	14.1 (monomer, truncated)	~27 (heterodimer, truncated Sfr1)	[4]

Experimental Protocols



Protocol 1: Co-expression of Swi5 and His-tagged Sfr1 in E. coli

This protocol details the co-expression of Swi5 and an N-terminally truncated, His-tagged Sfr1 (e.g., Δ N180Sfr1) in E. coli. The truncation of Sfr1 has been shown to improve the stability of the complex.[4]

Materials:

- E. coli BL21 (DE3) Codon Plus RIL cells
- Co-expression plasmid containing the genes for Swi5 and His-tagged Sfr1
- Luria-Bertani (LB) medium
- Appropriate antibiotics (e.g., ampicillin, chloramphenicol)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

- Transform the co-expression plasmid into competent E. coli BL21 (DE3) Codon Plus RIL cells.
- Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
- Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
- The next day, use the overnight culture to inoculate 1 L of LB medium containing antibiotics.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[4]
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.



- Continue to grow the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.[7]
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[7]
- Discard the supernatant and store the cell pellet at -80°C until needed for purification.

Protocol 2: Purification of the Recombinant Swi5-Sfr1 Complex

This protocol describes a three-step chromatographic procedure to purify the Swi5-Sfr1 complex.

Materials:

- Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
- Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT)
- Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT)
- Ion Exchange Buffers (if necessary, with varying salt concentrations)
- Size Exclusion Chromatography Buffer (e.g., 10 mM HEPES-NaOH pH 7.0, 200 mM NaCl, 1 mM DTT)[4]
- HisTrap HP column (or equivalent Nickel-NTA resin)
- Ion exchange column (optional)
- Superdex 75 or Superdex 200 size exclusion column
- Chromatography system (e.g., FPLC)

Procedure:



Step 1: Cell Lysis and Affinity Chromatography

- Resuspend the frozen cell pellet in ice-cold Lysis Buffer.
- Lyse the cells by sonication on ice. Ensure the lysate does not overheat.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
- Load the supernatant onto a HisTrap HP column pre-equilibrated with Lysis Buffer.
- Wash the column extensively with Wash Buffer to remove unbound proteins.
- Elute the His-tagged Sfr1 (in complex with Swi5) using Elution Buffer, collecting fractions.
- Analyze the fractions by SDS-PAGE to identify those containing both Swi5 and Sfr1.[7]

Step 2: Ion Exchange Chromatography (Optional Polishing Step)

- Pool the fractions containing the Swi5-Sfr1 complex from the affinity step.
- If necessary, perform a buffer exchange into a low-salt buffer suitable for ion exchange chromatography.
- Load the sample onto an appropriate ion exchange column (anion or cation, depending on the pl of the complex).
- Elute the complex using a linear salt gradient.
- Collect fractions and analyze by SDS-PAGE.

Step 3: Size Exclusion Chromatography (Final Polishing)

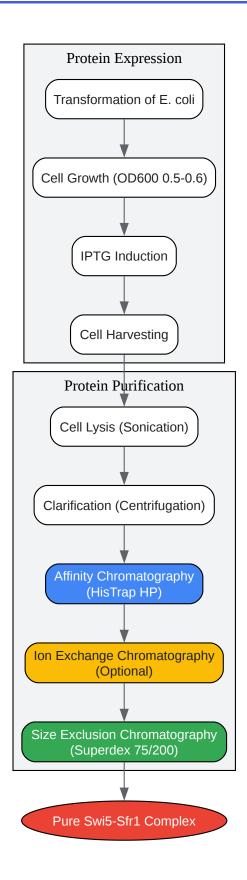
- Concentrate the pooled fractions containing the Swi5-Sfr1 complex.
- Load the concentrated sample onto a size exclusion chromatography column (e.g., Superdex 75 or 200) pre-equilibrated with the final storage buffer.[4]
- Run the chromatography at a constant flow rate and collect fractions. The Swi5-Sfr1 complex should elute as a single, symmetrical peak.



- Analyze the fractions by SDS-PAGE to confirm the presence and purity of both proteins.
- Pool the purest fractions, concentrate the protein to the desired concentration (e.g., 15 mg/ml)[4], and flash-freeze in liquid nitrogen for storage at -80°C.

Visualizations

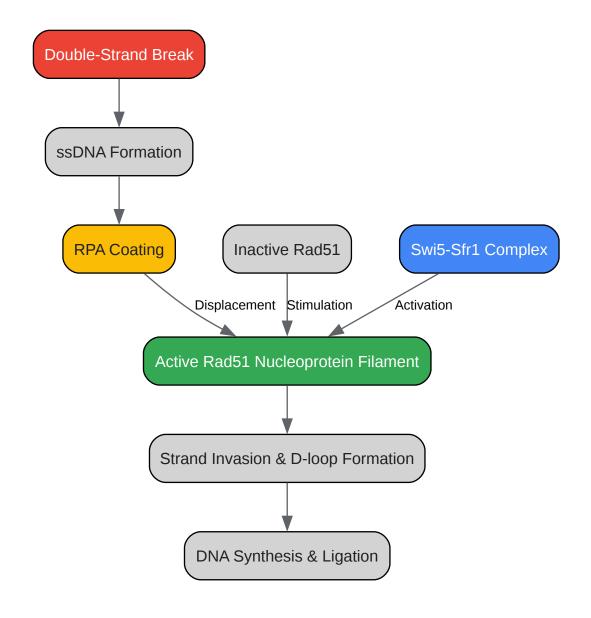




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Caption: Workflow for the expression and purification of the Swi5-Sfr1 complex.





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Caption: Role of Swi5-Sfr1 in the homologous recombination pathway.

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